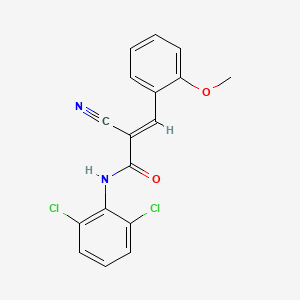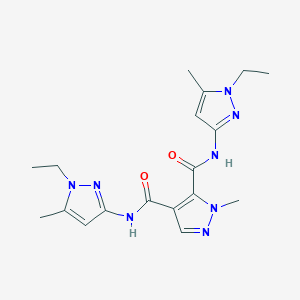![molecular formula C18H21N3O3 B14921709 N'~1~-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14921709.png)
N'~1~-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of a dimethoxyphenyl group and a toluidino group, connected through an acetohydrazide linkage. Its molecular formula is C18H22N4O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 4-toluidine in the presence of an acetohydrazide derivative. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’~1~-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide
- N’~1~-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-2-(4-chlorophenyl)acetohydrazide
- N’~1~-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide
Uniqueness
N’~1~-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide is unique due to the presence of both dimethoxyphenyl and toluidino groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H21N3O3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C18H21N3O3/c1-13-4-7-15(8-5-13)19-12-18(22)21-20-11-14-6-9-16(23-2)17(10-14)24-3/h4-11,19H,12H2,1-3H3,(H,21,22)/b20-11+ |
InChI Key |
FQDDZALTQOHZTG-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-cyano-3-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enethioamide](/img/structure/B14921638.png)
![(2-bromo-4-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B14921650.png)

![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B14921653.png)

![N-(4-carbamoylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14921668.png)
![(4-methylpiperazin-1-yl){4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}methanone](/img/structure/B14921676.png)
![2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14921682.png)
![4-fluoro-N-{3-[(1E)-1-{2-[2-(2-nitrophenoxy)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B14921690.png)
![4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate](/img/structure/B14921696.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B14921704.png)
![7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14921707.png)
